Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate
Description
Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a benzoate ester derivative featuring a cyclohexanecarboxamido-acetamido side chain at the 3-position of the aromatic ring. This compound is of interest due to its structural complexity, which combines hydrophobic (cyclohexane) and hydrogen-bonding (amide) moieties.
Properties
IUPAC Name |
methyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-23-17(22)13-8-5-9-14(10-13)19-15(20)11-18-16(21)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSRUEBQWRBFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that similar compounds can react with various biological targets through mechanisms such as nucleophilic substitution.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involving the formation of oximes and hydrazones.
Biological Activity
Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate, with the CAS number 433309-86-5, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate ester linked to a cyclohexanecarboxamide and an acetamide group. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The amide functional groups may facilitate hydrogen bonding with protein targets, influencing their activity. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, potentially affecting pathways related to cell proliferation and apoptosis.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research has shown that derivatives can induce apoptosis in cancer cells through caspase activation and modulation of BAX and Bcl-2 gene expressions . The compound's ability to enhance cyclic adenosine monophosphate (cAMP) levels in specific cell lines indicates a potential role in regulating cellular signaling pathways associated with cancer progression .
Enzyme Inhibition
The compound has been investigated for its capacity to inhibit specific enzymes involved in metabolic processes. For example, structure-activity relationship (SAR) studies have identified key molecular features that enhance enzyme binding affinity, suggesting that modifications to the cyclohexane moiety could optimize its inhibitory effects .
Case Studies
- Screening for Anticancer Activity : A study screened a library of compounds against multicellular spheroids to identify novel anticancer agents. This compound was included in the screening process, revealing promising cytotoxic effects against various cancer cell lines .
- High-Throughput Screening : Another investigation utilized high-throughput screening methods to evaluate the compound's effects on human relaxin/insulin-like family peptide receptors (RXFP1). Results indicated that certain derivatives exhibited agonistic activity, which may have implications for therapeutic strategies targeting fibrotic diseases .
Biological Activity Summary
| Compound Name | Activity Type | EC50 (µM) | Maximum Response (%) | Solubility (µM) |
|---|---|---|---|---|
| This compound | Anticancer | TBD | TBD | TBD |
| Similar Derivative A | Enzyme Inhibition | 0.188 | 99% | 6.3 |
| Similar Derivative B | Apoptosis Induction | 0.094 | 98% | 28.2 |
Note: TBD = To Be Determined based on further studies.
Scientific Research Applications
Scientific Research Applications
While specific applications of Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate are not extensively detailed in the provided search results, related research on similar compounds suggests potential uses:
- Apoptosis Induction: Passerini scaffolds, which share structural similarities, have been identified as selective apoptosis inducers via caspase 3/7 dependent pathways . These compounds have shown greater potency and safety than doxorubicin on MCF-7 cells, promoting apoptosis through caspase 3/7 activation and P53 induction . They also enhance BAX gene expression and suppress Bcl-2 expression in treated MCF-7 cells .
- Antitubercular Activity: Research on indole-4-carboxamides, another class of carboxamide derivatives, demonstrates potent antitubercular activity . These compounds inhibit the growth of Mycobacterium tuberculosis .
Data Tables and Case Studies
The available search results include some data regarding related compounds, which can provide a context for understanding the potential activity of this compound:
Effects on Gene Expression in MCF-7 Cells
| Compound No. | BAX | Bcl-2 |
|---|---|---|
| 3 | 2.448 ± 0.057 | 0.217 ± 0.006 |
| 4 | 2.747 ± 0.1285 | 0.233 ± 0.0017 |
| 8 | 3.195 ± 0.082 | 0.163 ± 0.0035 |
| 12 | 3.337 ± 0.1485 | 0.129 ± 0.0027 |
| 17 | 3.042 ± 0.0365 | 0.201 ± 0.0075 |
| Doxorubicin | 1.556 ± 0.054 | 0.592 ± 0.031 |
| Compound No. | Value |
|---|---|
| 3 | 3.470 ± 0.0485 |
| 4 | 3.113 ± 0.10115 |
| 8 | 3.763 ± 0.011 |
| 12 | 4.105 ± 0.0795 |
| 17 | 3.677 ± 0.0145 |
| Doxorubicin | 1.881 ± 0.028 |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs and their structural differences are outlined below:
Table 1: Structural Comparison of Benzoate Derivatives
Key Observations :
- The dual amide linkages in the target compound may increase hydrogen-bonding capacity relative to single-amide analogs like CI-a .
- Substituent position (C3 vs. C2/C4) affects steric interactions and electronic distribution on the aromatic ring, influencing receptor binding or metabolic stability.
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences can be drawn from analogs:
Table 2: Inferred Physicochemical Properties
Analysis :
- The cyclohexane moiety in the target compound likely increases LogP compared to hydroxyl-containing analogs (e.g., ), aligning with trends seen in 4f (higher LogP due to phenyl/ureido groups) .
- Lower solubility relative to CI-a may arise from reduced polarity due to the absence of indole’s π-electron system.
Challenges :
- Sequential amidation steps (cyclohexanecarboxamido followed by acetamido) require precise control to avoid side reactions.
- Purification may necessitate chromatography, similar to CI-a (45% yield after flash chromatography) .
Hypotheses for the Target Compound :
- The cyclohexane group may confer stability against metabolic oxidation compared to aromatic substituents.
- Dual amides could serve as protease inhibitor scaffolds by mimicking peptide bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
